molecular formula C20H13ClO3S B3457422 (2Z)-2-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

(2Z)-2-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B3457422
M. Wt: 368.8 g/mol
InChI Key: VLTUBRVAAQIEEE-ODLFYWEKSA-N
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Description

The compound “(2Z)-2-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one” is a synthetic organic molecule that features a benzothiophene core, a furan ring, and a chlorinated methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the furan ring, and the attachment of the chlorinated methoxyphenyl group. Common synthetic routes might include:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol and appropriate carbonyl compounds.

    Introduction of Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction or other cyclization methods.

    Attachment of Chlorinated Methoxyphenyl Group: This step might involve halogenation and subsequent methoxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the benzothiophene core.

    Reduction: Reduction reactions might target the carbonyl group or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the chlorinated methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

Industry

In industrial applications, it might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-2-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one
  • **this compound

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and structural motifs, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(2Z)-2-[[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO3S/c1-23-16-8-6-12(21)10-15(16)17-9-7-13(24-17)11-19-20(22)14-4-2-3-5-18(14)25-19/h2-11H,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTUBRVAAQIEEE-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)/C=C\3/C(=O)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z)-2-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one
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(2Z)-2-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one
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(2Z)-2-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one
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(2Z)-2-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one
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(2Z)-2-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one
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(2Z)-2-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

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